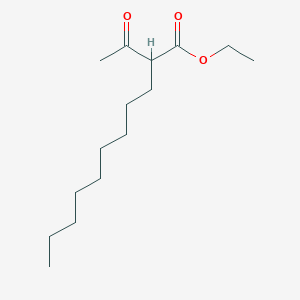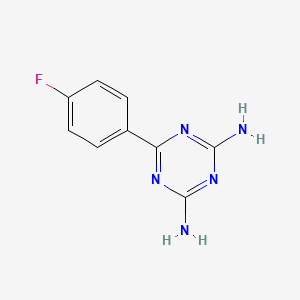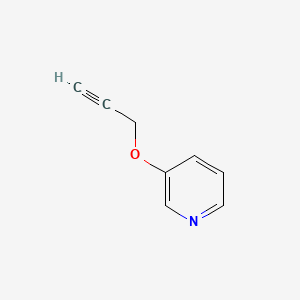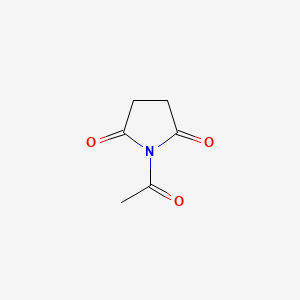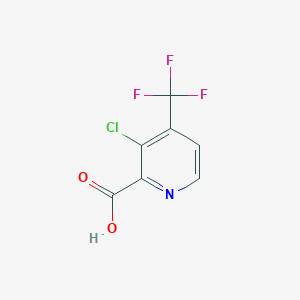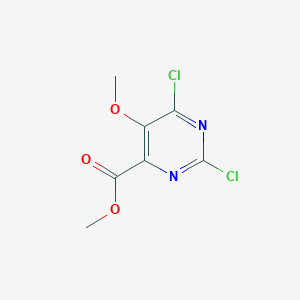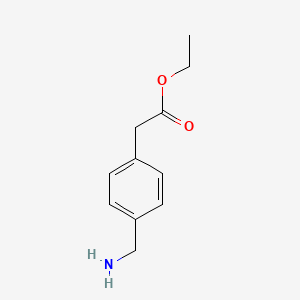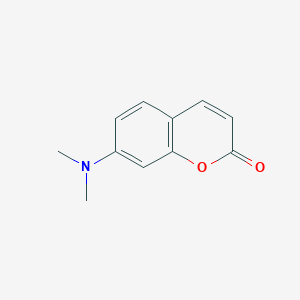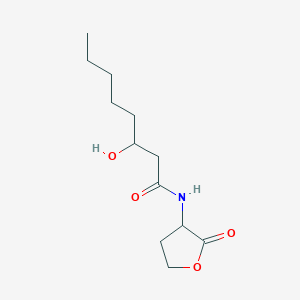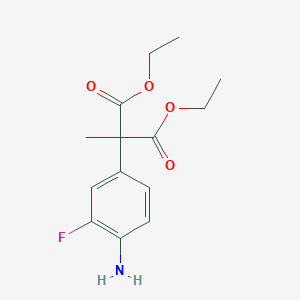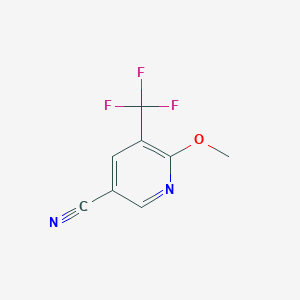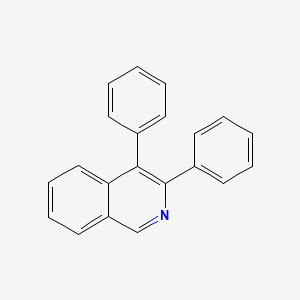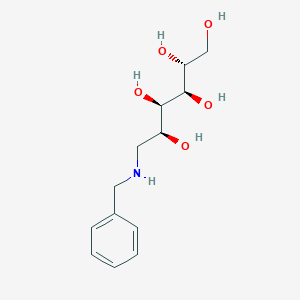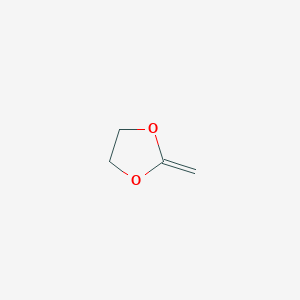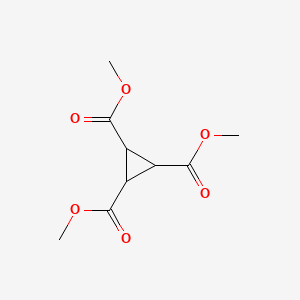
Trimethyl cyclopropane-1,2,3-tricarboxylate
Übersicht
Beschreibung
Trimethyl cyclopropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C9H12O6 . It is a derivative of cyclopropane, which is a cyclic alkane with a three-membered ring .
Molecular Structure Analysis
The molecular structure of Trimethyl cyclopropane-1,2,3-tricarboxylate consists of a cyclopropane ring with three carboxylate groups attached to it . The molecular weight of this compound is 216.1880 .Chemical Reactions Analysis
While specific chemical reactions involving Trimethyl cyclopropane-1,2,3-tricarboxylate are not available, cyclopropane derivatives are known to participate in various reactions. For instance, they can undergo 1,3-dipolar cycloaddition, a reaction that is ubiquitous in modern chemistry .Physical And Chemical Properties Analysis
Trimethyl cyclopropane-1,2,3-tricarboxylate has a molecular weight of 216.1880 . More detailed physical and chemical properties were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Anesthetic Properties
- Clinical Use in Anesthesia : Cyclopropane, an isomer of propylene, has been used in clinical anesthesia. Initially experimented with in animals, its clinical application was later extended, demonstrating its effectiveness in producing anesthesia (Wood, 1936).
Chemical Structure and Reactions
- Electronic Structure and Reactions : Research on trimethylene, a related structure to cyclopropane, reveals insights into its electronic structure and potential reaction paths, particularly in the context of additions to ethylene (Hoffmann, 1968).
- Large-Scale Preparation : A study demonstrates the effective large-scale preparation of various cyclopropane derivatives, highlighting their potential for broad application in chemical processes (Kozhushkov, Leonov, & Meijere, 2003).
Molecular Structures and Synthesis
- Structural Studies : X-ray crystal structure analyses have been conducted to understand the geometries of various cyclopropane derivatives, which is crucial for their application in synthetic chemistry (Irngartinger et al., 1989).
- Synthesis of Triquinanes : Cyclopropane derivatives have been used in the synthesis of triquinanes, indicating their role in complex organic synthesis processes (Lee & Kim, 2003).
Other Applications
- CO2 Absorption : Cyclopropane derivatives have been explored as physical solvents for CO2 absorption, an area of growing importance in environmental applications (Flowers et al., 2017).
Eigenschaften
IUPAC Name |
trimethyl cyclopropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-13-7(10)4-5(8(11)14-2)6(4)9(12)15-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSHXNGWYJQIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C1C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505975 | |
| Record name | Trimethyl cyclopropane-1,2,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl cyclopropane-1,2,3-tricarboxylate | |
CAS RN |
717-69-1 | |
| Record name | Trimethyl cyclopropane-1,2,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



